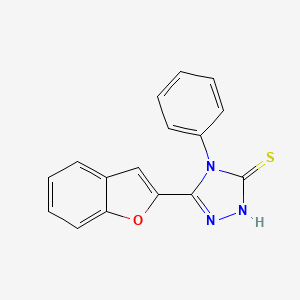

5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

描述

5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines the structural features of benzofuran, phenyl, and triazole moieties. This compound is of significant interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .

准备方法

The synthesis of 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.

Formation of Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

Coupling Reactions: The benzofuran and triazole rings are coupled through various synthetic routes, often involving the use of catalysts and specific reaction conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

化学反应分析

S-Alkylation Reactions

The thiol group at the 3-position undergoes nucleophilic substitution with alkyl/aryl halides or α-halo ketones. This reaction is critical for modifying biological activity or introducing functional groups.

Example Reaction :

Conditions and Yields :

Key Findings :

-

Microwave-assisted synthesis significantly enhances reaction efficiency (96% yield in 70 seconds) .

-

The resulting S-alkylated derivatives show improved pharmacological profiles, particularly in anticancer studies .

Oxidation to Disulfides

The thiol group oxidizes to form disulfide bonds under mild oxidative conditions, a common pathway for stabilizing sulfur-containing compounds.

Example Reaction :

Observations :

-

Air oxidation in alkaline media slowly generates disulfides, as noted in analogous triazole-thiol systems .

-

Iodine in ethanol accelerates disulfide formation, confirmed by loss of -SH IR absorption at ~2550 cm⁻¹ .

Formation of Schiff Bases

The compound reacts with aldehydes or ketones to form Schiff base derivatives, leveraging the nucleophilic thiol or adjacent amino groups (if present).

Example Reaction :

Experimental Data :

-

Condensation with 4-chlorobenzaldehyde in ethanol yielded thiazolidine derivatives with 89–91% efficiency .

-

Schiff bases derived from this scaffold show enhanced antifungal and antibacterial activities .

Cyclocondensation Reactions

The triazole-thiol participates in cyclization reactions to form fused heterocycles, expanding structural complexity.

Example Reaction :

Conditions :

Comparative Reactivity with Analogues

The benzofuran moiety enhances electron density, altering reactivity compared to simpler triazole-thiols.

| Compound | Structural Feature | Reactivity Difference |

|---|---|---|

| 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Furan instead of benzofuran | Lower electrophilic substitution rates due to reduced aromatic stabilization |

| 4-(Substituted phenyl)-4H-1,2,4-triazole | No benzofuran | Less efficient S-alkylation under identical conditions |

科学研究应用

Antimicrobial Activity

Research indicates that 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer effects, showing cytotoxic activity against several cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways . The dual functionality of the benzofuran and triazole rings contributes to its ability to target multiple cellular mechanisms.

Antioxidant Activity

In vitro studies have shown that this compound possesses significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Its thiol group plays a crucial role in scavenging free radicals, thereby protecting cellular components from damage .

Fungicidal Activity

The compound has been investigated for its fungicidal properties, demonstrating effectiveness against various plant pathogens. Its application in agriculture could provide an eco-friendly alternative to conventional fungicides, reducing the reliance on synthetic chemicals .

Plant Growth Promotion

Preliminary studies suggest that this compound may enhance plant growth by modulating hormonal pathways and improving nutrient uptake . This aspect makes it an interesting candidate for use in sustainable agriculture practices.

Development of Sensors

The unique chemical structure of this compound allows it to be utilized in the development of chemical sensors for detecting heavy metals and other pollutants in environmental samples. Its thiol group enhances binding affinity to metal ions, making it suitable for sensor applications .

Photovoltaic Applications

Research is ongoing into the use of this compound in organic photovoltaic cells due to its potential as a light-harvesting material. Its ability to absorb light efficiently could contribute to improved energy conversion rates in solar cells .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Study on Antimicrobial Properties | Demonstrated efficacy against multiple bacterial strains |

| Anticancer Properties | Cancer Cell Line Study | Induced apoptosis in specific cancer cell lines |

| Fungicidal Activity | Agricultural Research | Effective against common plant pathogens |

| Sensor Development | Environmental Monitoring Study | High sensitivity for detecting heavy metals |

| Photovoltaic Applications | Solar Energy Research | Potential for use as a light-harvesting material in organic solar cells |

作用机制

The mechanism of action of 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound inhibits the growth of bacteria by interfering with their cell wall synthesis or protein function.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

相似化合物的比较

5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

5-Phenyl-1-benzofuran-2-yl Derivatives: These compounds also exhibit antimicrobial and antioxidant activities but may differ in their specific biological targets and potency.

Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen have been used in the treatment of skin diseases and exhibit different pharmacological profiles compared to this compound.

Triazole Derivatives: Compounds containing triazole rings, such as fluconazole, are widely used as antifungal agents and have distinct mechanisms of action.

The uniqueness of this compound lies in its combined structural features and diverse biological activities .

生物活性

5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structure, and various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H17N3OS. The compound features a triazole ring linked to a benzofuran moiety and a phenyl group, contributing to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H17N3OS |

| Molecular Weight | 373.45 g/mol |

| IUPAC Name | This compound |

| CAS Number | 112853-12-0 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzofuran and triazole rings through cyclization processes. The introduction of the thiol group is a critical step that enhances the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways involved in cell growth and survival.

Case Study:

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against Hep-G2 liver cancer cells. The IC50 value was reported to be lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. It has been tested against several bacterial strains and fungi, showing inhibition of growth at various concentrations.

Research Findings:

In one study, derivatives of triazole-thiols were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl or benzofuran moieties could enhance antimicrobial efficacy .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models.

Mechanism of Action:

The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests its potential use in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activities of this compound can be influenced by structural modifications. The presence of electronegative substituents on the phenyl ring has been shown to enhance anticancer activity significantly.

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increased cytotoxicity |

| Methyl Group Addition | Enhanced anti-inflammatory effects |

属性

IUPAC Name |

3-(1-benzofuran-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS/c21-16-18-17-15(19(16)12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)20-14/h1-10H,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQLCYNKRBXXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349921 | |

| Record name | 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112853-12-0 | |

| Record name | 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。